

# clinical trial comparison of Lazabemide Hydrochloride and rasagiline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Lazabemide Hydrochloride

Cat. No.: B022583

[Get Quote](#)

## A Comparative Guide to Lazabemide Hydrochloride and Rasagiline in Clinical Trials

This guide provides a detailed comparison of **Lazabemide Hydrochloride** and Rasagiline, two selective monoamine oxidase B (MAO-B) inhibitors investigated for the treatment of Parkinson's disease. While direct head-to-head clinical trials are unavailable due to their different developmental eras—with Lazabemide's development largely ceasing in the late 1990s and Rasagiline's approval in the mid-2000s—this document synthesizes data from individual clinical trials to offer an objective comparison for researchers, scientists, and drug development professionals.

## Drug Characteristics and Pharmacokinetics

Lazabemide and Rasagiline share the same primary mechanism of action by selectively inhibiting MAO-B, which leads to increased dopamine levels in the brain. However, they differ fundamentally in their interaction with the enzyme and their metabolic profiles.

| Characteristic      | Lazabemide Hydrochloride                                                                          | Rasagiline                                                                                                                                                        |
|---------------------|---------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mechanism of Action | Selective, Reversible MAO-B Inhibitor <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> | Selective, Irreversible MAO-B Inhibitor <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>                                                               |
| Metabolites         | Not metabolized to active compounds like amphetamines <a href="#">[3]</a> <a href="#">[7]</a>     | Does not produce amphetamine-like metabolites; major metabolite is 1-aminoindan <a href="#">[8]</a> <a href="#">[9]</a>                                           |
| Half-life           | Apparent half-life of approximately 8-9 hours <a href="#">[10]</a>                                | Mean steady-state half-life of about 3 hours, but its pharmacological effect is long-lasting due to irreversible binding <a href="#">[5]</a> <a href="#">[11]</a> |
| Administration      | Oral, typically twice daily in clinical trials <a href="#">[1]</a>                                | Oral, once daily <a href="#">[12]</a>                                                                                                                             |
| Bioavailability     | Rapidly absorbed <a href="#">[1]</a>                                                              | Approximately 36% <a href="#">[5]</a>                                                                                                                             |
| Development Status  | Development discontinued <a href="#">[13]</a>                                                     | Approved for clinical use                                                                                                                                         |

## Mechanism of Action: MAO-B Inhibition

Both Lazabemide and Rasagiline exert their therapeutic effects by inhibiting monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain. By blocking this enzyme, the concentration of dopamine available in the synaptic cleft is increased, which helps to alleviate the motor symptoms of Parkinson's disease. The key difference lies in the nature of their inhibition: Lazabemide's inhibition is reversible, meaning the drug can detach from the enzyme, while Rasagiline's inhibition is irreversible, forming a covalent bond that permanently deactivates the enzyme molecule.



[Click to download full resolution via product page](#)

Mechanism of MAO-B inhibitors in the dopaminergic synapse.

## Clinical Efficacy

Clinical trials for both drugs have demonstrated their efficacy in managing the symptoms of early Parkinson's disease, primarily measured by the Unified Parkinson's Disease Rating Scale (UPDRS).

## Lazabemide Efficacy Data

A notable study on Lazabemide involved 321 patients with early, untreated Parkinson's disease. The primary endpoint was the time until disability required the initiation of levodopa therapy.

| Trial Endpoint             | Placebo  | Lazabemide (25-200 mg/day)                              |
|----------------------------|----------|---------------------------------------------------------|
| Risk of Requiring Levodopa | Baseline | Reduced by 51% <a href="#">[3]</a> <a href="#">[14]</a> |

This study concluded that Lazabemide was well-tolerated and effectively delayed the need for levodopa therapy in patients with early Parkinson's disease[\[3\]](#)[\[14\]](#).

## Rasagiline Efficacy Data

Rasagiline has been extensively studied, with the TEMPO trial being a key study in early Parkinson's disease monotherapy. This 26-week study involved 404 patients.

| Trial Endpoint<br>(TEMPO Study) | Placebo | Rasagiline (1<br>mg/day)                                      | Rasagiline (2<br>mg/day)                                      |
|---------------------------------|---------|---------------------------------------------------------------|---------------------------------------------------------------|
| Change in Total<br>UPDRS Score  | -       | -4.20 (p < 0.001) <a href="#">[8]</a><br><a href="#">[15]</a> | -3.56 (p < 0.001) <a href="#">[8]</a><br><a href="#">[15]</a> |

The TEMPO study demonstrated that Rasagiline monotherapy was effective in improving the total UPDRS score compared to placebo[\[15\]](#). Further studies have also shown its effectiveness as an adjunct therapy to levodopa, helping to reduce "off" time[\[8\]](#)[\[16\]](#).

## Safety and Tolerability

Both drugs were generally well-tolerated in their respective clinical trials.

## Lazabemide Safety Profile

In short-term studies, Lazabemide was found to be as well-tolerated as a placebo.[\[7\]](#) Some observed adverse effects included:

- A trend towards increased dopaminergic effects (e.g., nausea, insomnia).[\[7\]](#)
- Potential for increased asymptomatic orthostatic drop in systolic blood pressure.[\[17\]](#)

- Headache was noted as a frequent adverse event at higher doses in studies with healthy subjects.[\[1\]](#)

Development was ultimately halted due to observations of liver toxicity in trials for other indications.

## Rasagiline Safety Profile

Rasagiline is considered a safe and well-tolerated medication.[\[18\]](#)[\[19\]](#) Common adverse drug reactions reported in clinical trials and post-marketing surveillance include:

- Dyskinesia (when used with levodopa)[\[16\]](#)[\[18\]](#)
- Orthostatic hypotension[\[20\]](#)
- Hallucinations[\[18\]](#)[\[20\]](#)
- Nausea[\[18\]](#)[\[20\]](#)
- Headache and dizziness[\[18\]](#)[\[20\]](#)

## Experimental Protocols

The methodologies for the pivotal clinical trials of these drugs followed standard designs for Parkinson's disease research.

## Generalized Phase III Clinical Trial Protocol

The workflow for a typical randomized, double-blind, placebo-controlled trial for an anti-Parkinson's agent like Lazabemide or Rasagiline is illustrated below.

[Click to download full resolution via product page](#)

Generalized workflow for a Phase III clinical trial.

### Lazabemide Trial Protocol (Representative Example)

- Design: A randomized, double-blind, placebo-controlled, multicenter trial.[3][14]
- Participants: Patients with early Parkinson's disease not yet requiring levodopa.[3][14]
- Intervention: Randomization to receive placebo or Lazabemide at various doses (e.g., 25, 50, 100, or 200 mg/day).[3]
- Duration: Follow-up for up to one year.[3]
- Primary Outcome: Time to onset of disability requiring levodopa therapy.[3][14]

### Rasagiline (TEMPO Study) Protocol

- Design: A 26-week, multicenter, parallel-group, randomized, double-blind, placebo-controlled clinical trial.[15]
- Participants: 404 patients with early Parkinson's disease not requiring dopaminergic therapy. [15]
- Intervention: Randomization to Rasagiline (1 mg or 2 mg per day) or a matching placebo.[15]
- Primary Outcome: The change in the total Unified Parkinson's Disease Rating Scale (UPDRS) score from baseline to 26 weeks.[15]

## Conclusion

Both Lazabemide and Rasagiline have demonstrated efficacy as MAO-B inhibitors in the management of early Parkinson's disease. Lazabemide, a reversible inhibitor, showed promise in delaying disease progression but its development was halted. Rasagiline, an irreversible inhibitor, has been successfully developed and is now an established therapeutic option, used both as a monotherapy and as an adjunct to levodopa. The key distinctions lie in their binding characteristics (reversible vs. irreversible), metabolic pathways, and ultimate clinical development outcomes.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacokinetics and pharmacodynamics of single and multiple doses of the MAO-B inhibitor lazabemide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Design and Evaluation of an L-Dopa–Lazabemide Prodrug for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of lazabemide on the progression of disability in early Parkinson’s disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rasagiline - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 7. A controlled trial of lazabemide (Ro 19-6327) in levodopa-treated Parkinson’s disease. Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of rasagiline in treating Parkinson’s disease: Effect on disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mixed linear and non-linear disposition of lazabemide, a reversible and selective inhibitor of monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson’s UK [parkinsons.org.uk]
- 13. Lazabemide - Wikipedia [en.wikipedia.org]
- 14. 2024.sci-hub.red [2024.sci-hub.red]
- 15. A controlled trial of rasagiline in early Parkinson disease: the TEMPO Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-term safety and efficacy of adjunctive rasagiline in levodopa-treated Japanese patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Safety study of lazabemide (Ro19-6327), a new MAO-B inhibitor, on cardiac arrhythmias and blood pressure of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 19. Safety and efficacy of rasagiline in addition to levodopa for the treatment of idiopathic Parkinson's disease: a meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Safety and effectiveness of rasagiline in patients with Parkinson's disease in Japan: a post-marketing surveillance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [clinical trial comparison of Lazabemide Hydrochloride and rasagiline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022583#clinical-trial-comparison-of-lazabemide-hydrochloride-and-rasagiline]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)